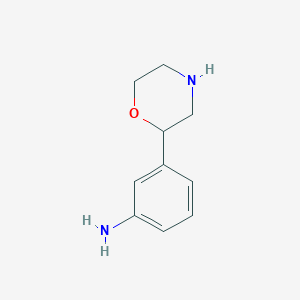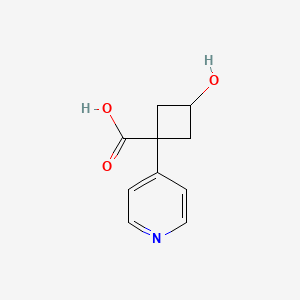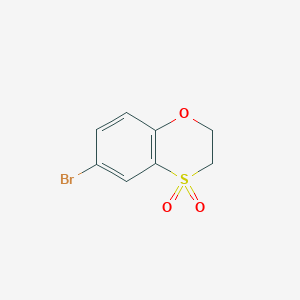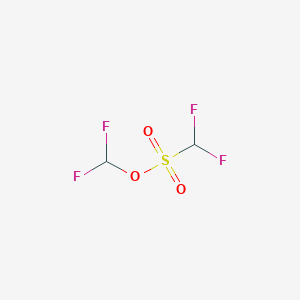
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a bromine atom and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and imidazole functionalities makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde typically involves the bromination of 4-(1H-imidazol-1-yl)benzaldehyde. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzaldehyde ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and stringent purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The aldehyde group can react with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: 2-Bromo-4-(1H-imidazol-1-yl)benzoic acid.
Reduction: 2-Bromo-4-(1H-imidazol-1-yl)benzyl alcohol.
Scientific Research Applications
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is unique due to the combination of bromine and imidazole functionalities, which provide a balance of reactivity and stability
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-4-imidazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H |
InChI Key |
KDYPLUPJLQBYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B13064410.png)






![3-Bromo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13064458.png)






